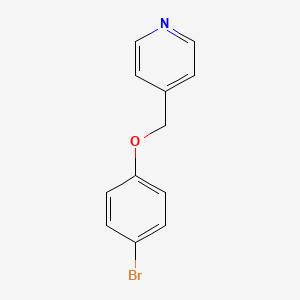

4-(4-Bromophenoxymethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenoxymethyl)pyridine, also known as 4-BPMP, is an organic compound with a wide range of applications in the scientific research and industrial sectors. It is a colorless, volatile liquid that has a boiling point of 94-95 °C and a melting point of -19 °C. 4-BPMP is a versatile compound that can be used for a variety of purposes, such as synthesis, catalysis, and as a reactant in organic synthesis. It is also used as a reagent in the preparation of pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis of Polysubstituted Pyridines

This compound is utilized in the synthesis of polysubstituted pyridines, which are valuable in various chemical reactions due to their enhanced reactivity and potential for further functionalization. The process involves base-promoted reactions with ynones to achieve direct β-C(sp³)-H functionalization of enaminones under metal-free conditions .

Catalyst in Organic Synthesis

4-(4-Bromophenoxymethyl)pyridine serves as a catalyst in organic synthesis, particularly in the C-H addition to olefins. This method is efficient, general, and atom-economical, compatible with a wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes .

Construction of Covalent Organic Frameworks (COFs)

The compound is used in the construction of COFs, which are crystalline structures with permanent porosity and designable organic skeletons. These frameworks serve as excellent adsorbents due to their stable and porous nature .

Polymer Synthesis

In polymer science, 4-(4-Bromophenoxymethyl)pyridine is a precursor for synthesizing pyridine-containing dibromo compounds. These compounds are then polymerized with other monomers via Suzuki coupling to afford polymers with specific properties .

Photochemical Radical Generation

This compound finds unique applications in materials science through photochemical reactions that generate stable radical species under ambient conditions. It facilitates the photogeneration of stable radicals from a 4-substituted pyridine derivative in the presence of water and air at room temperature .

properties

IUPAC Name |

4-[(4-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJZMMMXIJZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640876 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxymethyl)pyridine | |

CAS RN |

1016783-69-9 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.